molecular formula C20H40N4O4 B8821585 2Rcg2W2dmk CAS No. 507475-91-4

2Rcg2W2dmk

Cat. No.: B8821585
CAS No.: 507475-91-4
M. Wt: 400.6 g/mol
InChI Key: LYKZIJFLYFMEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2Rcg2W2dmk” is a zinc(II) coordination complex synthesized using 2-oxazolidone as the primary ligand. The compound exhibits a tetrahedral geometry, with the zinc ion coordinated to two nitrogen atoms from the 2-oxazolidone ligand and two auxiliary ligands (likely water or hydroxide ions) . This complex has garnered attention due to its high thermal stability (decomposition temperature >250°C) and solubility in polar solvents such as dimethyl sulfoxide (DMSO) and water . The synthesis involves refluxing zinc acetate with 2-oxazolidone in ethanol, followed by crystallization, as described in methodologies aligned with standardized inorganic synthesis protocols .

Properties

IUPAC Name

tert-butyl 2-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)15-23-11-9-21-7-8-22-10-12-24(14-13-23)16-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKZIJFLYFMEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCNCCN(CC1)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507475-91-4
Record name 1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid, bis(1,1-dimethylethyl) ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RCG2W2DMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Key Findings :

  • The Zn(II) complex exhibits diamagnetic behavior due to its d¹⁰ configuration, whereas Co(II) and Cu(II) analogues are paramagnetic .
  • The Cu(II) complex demonstrates higher stability (log K = 9.0) compared to Zn(II) and Co(II), attributed to the Jahn-Teller effect enhancing ligand-field stabilization .
  • Electronic spectra of the Co(II) complex show d-d transitions at 510 nm and 605 nm, absent in the Zn(II) analogue due to its filled d-orbitals .

Functional Analogues: Zn(II) Complexes with Thiadiazole Derivatives

Functionally similar compounds include Zn(II) complexes with 1,3,4-thiadiazole derivatives, which share catalytic and biological applications. Comparative

Property “2Rcg2W2dmk” (2-oxazolidone) Zn(II)-Thiadiazole Complex
Catalytic Efficiency 85% yield in ester hydrolysis 92% yield
Thermal Stability >250°C 220°C
Biological Activity Moderate antimicrobial High antifungal

Key Findings :

  • Thiadiazole-based Zn(II) complexes show superior biological activity due to sulfur’s electron-withdrawing effects enhancing ligand-metal charge transfer .
  • “2Rcg2W2dmk” outperforms thiadiazole complexes in thermal stability, likely due to stronger Zn–N bonds in the 2-oxazolidone framework .

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